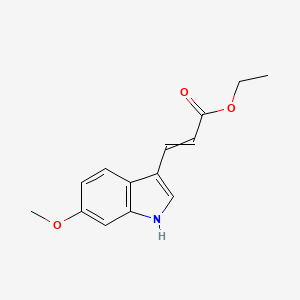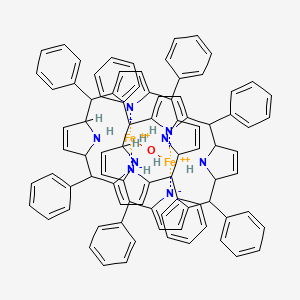
Iron(III) meso-tetraphenylporphine-^m-oxo dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(III) meso-tetraphenylporphine-^m-oxo dimer is a coordination compound consisting of two iron(III) meso-tetraphenylporphine units bridged by an oxygen atom. This compound is known for its distinctive purple color and is used primarily as a catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iron(III) meso-tetraphenylporphine-^m-oxo dimer typically involves the reaction of meso-tetraphenylporphine with iron(III) chloride in an organic solvent. The reaction is followed by the addition of hydrogen peroxide to form the ^m-oxo dimer. The reaction conditions often include:
- Solvent: Organic solvents such as dichloromethane or chloroform.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction .
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Iron(III) meso-tetraphenylporphine-^m-oxo dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its iron(II) form under specific conditions.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the iron center are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Oxidized organic substrates.
Reduction: Iron(II) meso-tetraphenylporphine.
Substitution: New coordination complexes with different axial ligands.
科学研究应用
Iron(III) meso-tetraphenylporphine-^m-oxo dimer has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and cyclization reactions.
Biology: Studied for its potential role in mimicking the behavior of heme proteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying iron-containing enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism by which Iron(III) meso-tetraphenylporphine-^m-oxo dimer exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The ^m-oxo bridge facilitates the transfer of electrons between the two iron centers, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Substrate Coordination: Binding of organic substrates to the iron center.
Electron Transfer: Transfer of electrons through the ^m-oxo bridge.
Catalytic Cycle: Involvement in catalytic cycles for oxidation and reduction reactions
相似化合物的比较
Iron(III) meso-tetraphenylporphine chloride: Similar in structure but lacks the ^m-oxo bridge, resulting in different reactivity and catalytic properties.
Iron(III) meso-tetraphenylporphine acetate: Another similar compound with different axial ligands, leading to variations in its chemical behavior.
Uniqueness: Iron(III) meso-tetraphenylporphine-^m-oxo dimer is unique due to its ^m-oxo bridge, which enhances its catalytic activity and allows for unique electron transfer processes. This makes it particularly valuable in oxidation reactions and as a model compound for studying iron-containing enzymes .
属性
分子式 |
C88H78Fe2N8O |
|---|---|
分子量 |
1375.3 g/mol |
IUPAC 名称 |
iron(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H38N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28,33,35,38,40-45,48H;;;1H2/q2*-2;2*+2; |
InChI 键 |
WLLGPJGEMRHLKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O.[Fe+2].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


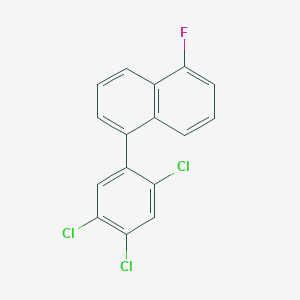

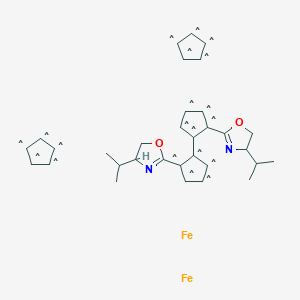
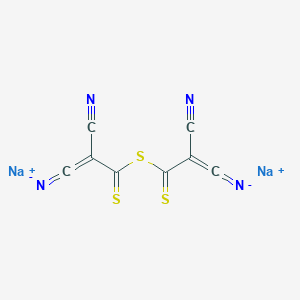
![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
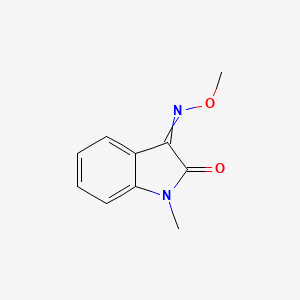
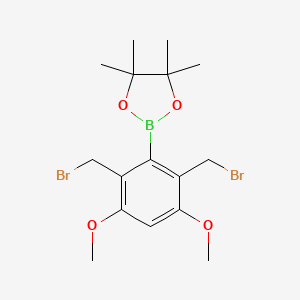
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)
![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
